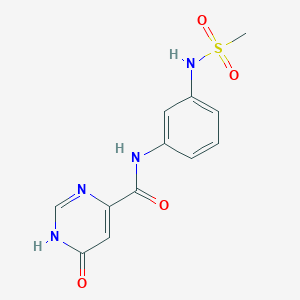

6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-21(19,20)16-9-4-2-3-8(5-9)15-12(18)10-6-11(17)14-7-13-10/h2-7,16H,1H3,(H,15,18)(H,13,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEVTBPRCCXBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, 6-hydroxy-N-(3-(methylsulfonamido)phenyl)pyrimidine-4-carboxamide, primarily targets the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell growth, making it an appealing target for cancer treatment.

Mode of Action

The compound interacts with CDK2, inhibiting its activity. This interaction results in the disruption of the cell cycle, preventing the cells from proliferating. The compound’s mode of action is similar to other CDK2 inhibitors, which bind to the active site of the enzyme and prevent it from interacting with its substrates.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating. The downstream effects of this include the induction of apoptosis, or programmed cell death.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells. By disrupting the cell cycle, the compound can induce apoptosis, leading to the death of the cancer cells. This makes it a potential candidate for use in cancer treatment.

Biological Activity

The compound 6-hydroxy-N-(3-methanesulfonamidophenyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 306.33 g/mol

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyrimidine have shown IC values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Similar Pyrimidine Derivative | HCT116 | 2.2 |

Antioxidant Activity

The antioxidant properties of this compound have also been studied. Hydroxy-substituted pyrimidines are known to exhibit enhanced antioxidant activity, which may contribute to their ability to prevent oxidative stress in cells.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antibacterial properties. Compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, indicating potential for development as antimicrobial agents.

Case Studies and Research Findings

- Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of pyrimidine exhibited selective activity against cancer cell lines, with some compounds showing IC values as low as 1.2 µM against MCF-7 cells .

- Antioxidant Mechanisms : Research highlighted that hydroxy groups in pyrimidines enhance electron donation capabilities, improving their antioxidant potential and contributing to reduced cytotoxicity during therapeutic applications .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial activity of various pyrimidine derivatives, revealing significant inhibition against Staphylococcus aureus and Enterococcus faecalis, suggesting a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Substituent Effects :

- The methanesulfonamidophenyl group in the target compound may improve solubility via sulfonamide’s polar nature, contrasting with the lipophilic trifluoromethyl group in the analog from .

- Pyridyl substituents (e.g., in and ) facilitate π-π interactions with aromatic residues in enzyme active sites, a feature absent in the target compound’s phenyl-sulfonamide group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.